molecular formula C11H11NO3 B2564511 2-[2-(Prop-2-enoylamino)phenyl]acetic acid CAS No. 1250590-82-9

2-[2-(Prop-2-enoylamino)phenyl]acetic acid

Cat. No. B2564511
CAS RN: 1250590-82-9
M. Wt: 205.213
InChI Key: VPYLZBYFCOSGRB-UHFFFAOYSA-N
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Description

“2-[2-(Prop-2-enoylamino)phenyl]acetic acid” is an organic compound with the IUPAC name [2-(acryloylamino)phenyl]acetic acid . It has a molecular weight of 205.21 . The compound is typically in powder form .


Molecular Structure Analysis

The InChI code for “2-[2-(Prop-2-enoylamino)phenyl]acetic acid” is 1S/C11H11NO3/c1-2-10(13)12-9-6-4-3-5-8(9)7-11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2-[2-(Prop-2-enoylamino)phenyl]acetic acid” is a powder at room temperature .

Scientific Research Applications

1. Illicit Synthesis Analysis

The acylative decarboxylation reaction of phenylacetic acid, used in clandestine laboratories for synthesizing phenyl-2-propanone, is studied. This reaction produces compounds like 1,3-diphenyl-2-methylpropene and enol acetates derived from dibenzylketone and phenyl-2-propanone. The study emphasizes the complexity of the reaction and the resultant impurities in illicit phenyl-2-propanone used for amphetamine production (Forbes & Kirkbride, 1992).

2. Heterocyclic Rearrangements

Research on 3-Benzoyl-5-phenyl-1,2,4-oxadiazole shows its reaction with phenylhydrazine in acetic acid, producing geometrical isomers. This study provides insights into heterocyclic rearrangements and characterizes the compounds using uv-visible, ir, and nmr spectra (Vivona, Ruccia, Frenna, & Spinelli, 1980).

3. Antihyperglycemic and Lipid Modulating Agents

A study synthesized phenyl acetic acid and alpha-hydroxy propionic acid derivatives, identifying compound 2c as potent in glucose and lipid lowering properties. This highlights the potential therapeutic applications of these compounds (Das et al., 2003).

4. Determination in Human Blood

Phenyl acetic acid, acting as a neuromodulator and related to disorders like depression and schizophrenia, is evaluated for its concentration in human blood using a gas chromatographic-mass spectrometric method. This research is significant for understanding the role of this compound in various affective disorders (Mangani et al., 2004).

5. Antibacterial and Antifungal Activities

The reaction of 3-[4-(dimethylamino)phenyl]-(1-methyl/phenyl)prop-2-en-1-one (Chalcones) with various hydrazides under microwave irradiation resulted in the creation of pyrazole derivatives. These compounds were screened for antibacterial and antifungal activities, offering insights into potential pharmaceutical applications (Swarnkar, Ameta, & Vyas, 2014).

6. Electrochemical Properties

A study on synthesized derivatives of phenylglycine demonstrated improved electrochemical properties for supercapacitor applications. This research is crucial for advancing energy storage technologies (Kowsari et al., 2019).

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[2-(prop-2-enoylamino)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-10(13)12-9-6-4-3-5-8(9)7-11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYLZBYFCOSGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Prop-2-enamido)phenyl]acetic acid

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